Cas no 896811-60-2 (6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one)

6-エチル-7-ヒドロキシ-4-{4-(2-ヒドロキシエチル)ピペラジン-1-イルメチル}-2H-クロメン-2-オンは、複雑な構造を持つクロモン誘導体です。この化合物は、ピペラジン環とヒドロキシエチル基を有するため、高い水溶性と生体適合性を示します。また、クロモン骨格に組み込まれたヒドロキシル基とエチル基が、特異的な分子認識や標的結合能を付与します。これらの特性から、医薬品中間体や生物学的活性分子の開発において有用な構造ユニットとして期待されています。特に、薬理活性の最適化やドラッグデリバリーシステムへの応用が可能です。

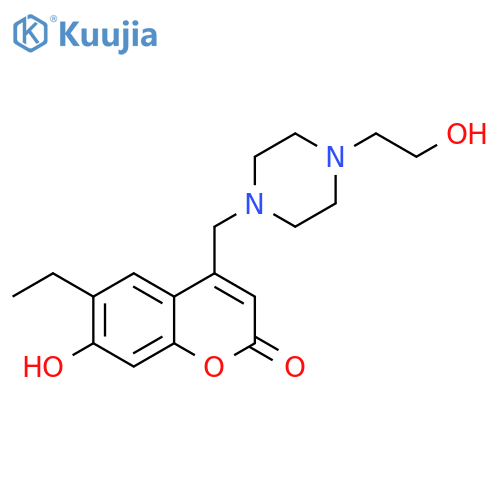

896811-60-2 structure

商品名:6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one

CAS番号:896811-60-2

MF:C18H24N2O4

メガワット:332.394165039063

CID:5424288

6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 6-ethyl-4-[[4-(2-hydroxyethyl)piperazin-1-ium-1-yl]methyl]-2-oxochromen-7-olate

- 6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one

-

- インチ: 1S/C18H24N2O4/c1-2-13-9-15-14(10-18(23)24-17(15)11-16(13)22)12-20-5-3-19(4-6-20)7-8-21/h9-11,21-22H,2-8,12H2,1H3

- InChIKey: JQAWKPMGFWIPSL-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=CC(O)=C(CC)C=C2C(CN2CCN(CCO)CC2)=C1

6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3385-2046-2μmol |

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |

896811-60-2 | 2μmol |

$57.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2046-5mg |

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |

896811-60-2 | 5mg |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2046-20mg |

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |

896811-60-2 | 20mg |

$99.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2046-25mg |

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |

896811-60-2 | 25mg |

$109.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2046-4mg |

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |

896811-60-2 | 4mg |

$66.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2046-10μmol |

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |

896811-60-2 | 10μmol |

$69.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2046-1mg |

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |

896811-60-2 | 1mg |

$54.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2046-40mg |

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |

896811-60-2 | 40mg |

$140.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2046-30mg |

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |

896811-60-2 | 30mg |

$119.0 | 2023-09-11 | ||

| Life Chemicals | F3385-2046-10mg |

6-ethyl-7-hydroxy-4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one |

896811-60-2 | 10mg |

$79.0 | 2023-09-11 |

6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

896811-60-2 (6-ethyl-7-hydroxy-4-{4-(2-hydroxyethyl)piperazin-1-ylmethyl}-2H-chromen-2-one) 関連製品

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 947320-08-3(Methyl 4-isopropylpicolinate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬